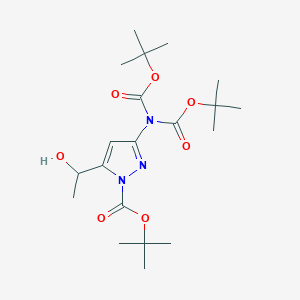![molecular formula C10H21ClN2O B1405735 [1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride CAS No. 2197422-40-3](/img/structure/B1405735.png)
[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride
Descripción general
Descripción
“[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride” is a chemical compound with the molecular formula C10H21ClN2O . It is also known by its CAS number 2197422-40-3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C10H20N2O.ClH/c1-2-9(11)10(13)12-7-5-3-4-6-8-12;/h9H,2-8,11H2,1H3;1H . The Canonical Smiles representation is CCC(C(=O)N1CCCCCC1)N.Cl .
Aplicaciones Científicas De Investigación
Azepanium Ionic Liquids
Research conducted by Belhocine et al. (2011) introduced a new family of room-temperature ionic liquids derived from azepane. These azepanium ionic liquids have been synthesized through the reaction of azepane with 1-bromoalkanes or 1-bromoalkoxyalkanes, followed by quaternization reactions. Their study reveals the potential of these compounds in mitigating disposal issues related to diamine production in the polyamide industry and highlights their promising applications as electrolytes due to their wide electrochemical windows, offering safer alternatives to volatile organic compounds (Belhocine et al., 2011).
Synthesis of Heterocyclic Compounds
Bonacorso et al. (1995) explored the synthesis of azepino[4,5‐b]quinoxalines and pyridopyrazino[2,3‐d]azepines through reactions involving primary amines and ammonia, leading to the formation of various heterocyclic compounds. This research opens pathways for the synthesis of complex heterocyclic structures, potentially useful in pharmaceuticals and materials science (Bonacorso et al., 1995).
Antibacterial and Antifungal Activity
A study by Demchenko et al. (2020) on 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides, synthesized from aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines, revealed significant antimicrobial activity. This finding suggests the potential of azepan derivatives in developing new antimicrobial agents (Demchenko et al., 2020).
Conformational Energetics and Synthesis Insights
Freitas et al. (2014) conducted thermochemical studies on azepan and azepan-1-ylacetonitrile, offering insights into the conformational energetics of these compounds. Their research aids in understanding the structural and reactivity behavior of such compounds, which is crucial for their application in synthetic chemistry and drug design (Freitas et al., 2014).
Application in Material Science
Kumar et al. (2009) synthesized derivatives of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one with varying amino acids, exploring their antioxidant activities. This research points to the potential use of azepan derivatives in developing materials with antioxidant properties, relevant for pharmaceutical and cosmetic industries (Kumar et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-1-(azepan-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-9(11)10(13)12-7-5-3-4-6-8-12;/h9H,2-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYDQMOXJHCJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)



![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)

![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)